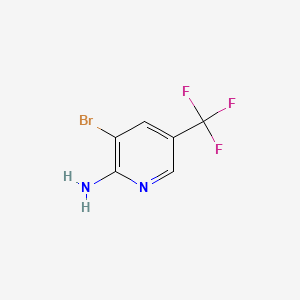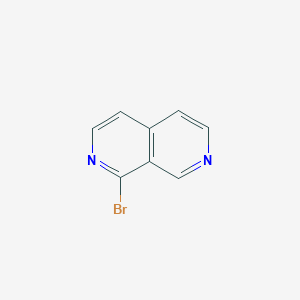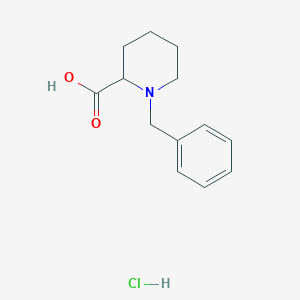
3-Bromopropanoyl isocyanate
Overview
Description
3-Bromopropanoyl isocyanate is a chemical compound with the molecular formula C4H4BrNO2. It belongs to the group of isocyanates, which are widely used in the chemical industry for producing polyurethanes, coatings, and paints. This compound has various applications in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropanoyl isocyanate can be synthesized through the rearrangement of N-Bromosuccinimide . The reaction involves the bromination of propanoyl isocyanate, followed by the rearrangement to form this compound.
Industrial Production Methods: The industrial production of isocyanates, including this compound, typically involves the phosgene process. This method includes the reaction of amines with phosgene to produce isocyanates . due to the toxicity of phosgene, non-phosgene methods are also being explored, such as the reduction carbonylation and oxidation carbonylation methods .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropanoyl isocyanate undergoes various types of reactions, including:
Substitution Reactions: Bromine-atom abstraction from this compound gives the 2-(isocyanatocarbonyl)ethyl radical, which undergoes cyclisation to form the succinimidyl radical.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Bromine-atom abstraction: This reaction typically requires a radical initiator or a photolysis process.
Cyclisation: The cyclisation of the 2-(isocyanatocarbonyl)ethyl radical to form the succinimidyl radical occurs under mild conditions.
Major Products:
Succinimidyl Radical: Formed through the cyclisation of the 2-(isocyanatocarbonyl)ethyl radical.
Scientific Research Applications
3-Bromopropanoyl isocyanate has various applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of pharmaceuticals and other organic compounds.
Biology: Employed in the study of radical reactions and mechanisms.
Materials Science: Utilized in the production of polyurethanes, coatings, and paints.
Mechanism of Action
The mechanism of action of 3-Bromopropanoyl isocyanate involves the formation of the 2-(isocyanatocarbonyl)ethyl radical through bromine-atom abstraction. This radical undergoes cyclisation to form the succinimidyl radical . The molecular targets and pathways involved in this process include the radical intermediates and the cyclisation pathway.
Comparison with Similar Compounds
3-Bromopropionyl Isocyanate: Similar in structure and reactivity, used in the preparation of pharmaceuticals.
Other Isocyanates: Such as toluene diisocyanate and methylenediphenyl diisocyanate, which are widely used in the production of polyurethanes.
Uniqueness: 3-Bromopropanoyl isocyanate is unique due to its ability to form the succinimidyl radical through cyclisation, which is not commonly observed in other isocyanates .
Properties
IUPAC Name |
3-bromopropanoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-2-1-4(8)6-3-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKAOWBNIUWMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520603 | |
| Record name | 3-Bromopropanoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18926-24-4 | |
| Record name | 3-Bromopropanoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)
![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)


